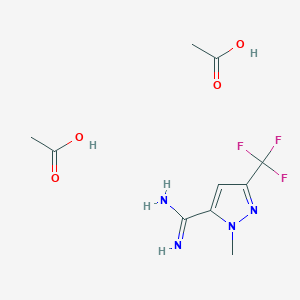

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide diacetate

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide diacetate is a synthetic compound characterized by a pyrazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a carboximidamide group at position 5. The diacetate salt form enhances its solubility and stability, making it suitable for applications in agrochemical and pharmaceutical research . Its molecular formula is C₇H₈F₃N₄·2(C₂H₄O₂) (total: C₁₁H₁₆F₃N₄O₄), with a molecular weight of approximately 325 g/mol. The compound is synthesized via multi-step reactions starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate, followed by carboximidamide functionalization and diacetate salt formation .

Properties

IUPAC Name |

acetic acid;2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4.2C2H4O2/c1-13-3(5(10)11)2-4(12-13)6(7,8)9;2*1-2(3)4/h2H,1H3,(H3,10,11);2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKUGOAUAHYZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CN1C(=CC(=N1)C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide diacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The molecular formula is with a molecular weight of approximately 227.14 g/mol. The structure can be represented as follows:

- Chemical Structure :

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced binding affinity to biological targets. This is attributed to their ability to interact favorably with various receptors and enzymes, potentially leading to increased efficacy in therapeutic applications.

Pharmacological Studies

Several studies have explored the pharmacological properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide diacetate:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, in vitro assays demonstrated a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its possible use as an antibacterial agent.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : Cells were treated with different concentrations (0, 10, 20, 50 µM) of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with a maximum reduction of 70% at 50 µM.

-

Study on Antimicrobial Activity :

- Objective : To assess the efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were measured, showing significant antibacterial activity with zones ranging from 15 mm to 25 mm depending on concentration.

Data Table

The following table summarizes key findings from various studies on the biological activity of the compound:

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | 20% reduction in viability |

| 20 | 40% reduction in viability | ||

| 50 | 70% reduction in viability | ||

| Antimicrobial | Staphylococcus aureus | 10 | Zone of inhibition: 15 mm |

| Escherichia coli | 20 | Zone of inhibition: 20 mm | |

| 50 | Zone of inhibition: 25 mm |

Comparison with Similar Compounds

Structural Analogs in Agrochemical Research

1,3,4-Oxadiazole Thioether Derivatives

A series of 1,3,4-oxadiazole thioether compounds sharing the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety (e.g., compounds 5a–5g in and ) exhibit structural similarities but differ in substituents linked via thioether bonds. Key comparisons include:

- Key Differences :

- The target compound’s carboximidamide diacetate group contrasts with the thioether-linked substituents in oxadiazole derivatives, altering electronic properties and hydrogen-bonding capabilities.

- The oxadiazole derivatives demonstrate direct fungicidal/herbicidal activity due to interactions with succinate dehydrogenase (SDH) enzymes, as shown in molecular docking studies with PDB:2FBW . The target compound’s bioactivity remains unexplored in the provided evidence but may leverage the carboximidamide group for alternative modes of action.

Carboximidamide Derivatives with Aryl Substituents

Compounds from (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share the carboximidamide group but lack the trifluoromethyl substitution. These dihydro-pyrazole derivatives prioritize aryl substituents (e.g., methoxy, chloro) for bioactivity modulation.

- The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

Physical Properties

- Melting Points : The oxadiazole derivatives () exhibit melting points between 77–114°C, influenced by substituent polarity. The target compound’s diacetate form likely has a higher melting point due to ionic interactions, though specific data are unavailable.

- Solubility : The diacetate salt improves water solubility compared to neutral oxadiazole derivatives, facilitating formulation in agrochemicals .

Molecular Interactions and Binding Affinity

- Oxadiazole Derivatives : Compound 5g (4-bromobenzylthio) binds to SDH similarly to the fungicide penthiopyrad, with the carbonyl group of the oxadiazole ring critical for hydrogen bonding .

- Target Compound : The carboximidamide group may engage in hydrogen bonding via NH₂ groups , though its binding to SDH or other targets is unstudied in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.